Ethyl dihydrogen phosphate

Übersicht

Beschreibung

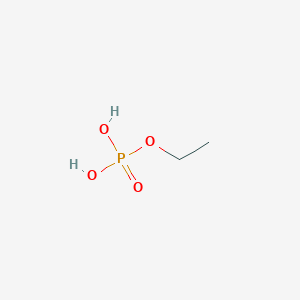

Ethyldihydrogenphosphat ist eine organische Verbindung mit der Summenformel C2H7O4P. Es ist ein Monoalkylphosphatester, wobei die Alkylgruppe eine Ethylgruppe ist. Diese Verbindung ist bekannt für ihre Rolle als Epitop und Phosphoantigen .

Vorbereitungsmethoden

Ethyldihydrogenphosphat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Ethanol mit Phosphorsäure. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung des gewünschten Esters sicherzustellen. Industrielle Produktionsverfahren können die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Ethyldihydrogenphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Ethyldihydrogenphosphat zu Ethanol und Phosphorsäure hydrolysieren.

Veresterung: Es kann mit Alkoholen reagieren, um verschiedene Phosphatester zu bilden.

Substitutionsreaktionen: Es kann Substitutionsreaktionen eingehen, bei denen die Ethylgruppe durch andere Alkyl- oder Arylgruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Alkohole. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

EDHP plays a significant role in biochemical reactions, particularly in phosphorylation processes. It serves as a substrate for various enzymes, including kinases and phosphatases, which are crucial for transferring phosphate groups in biological systems. The compound's interactions with proteins such as cholinesterase and parathion hydrolase have been studied extensively, highlighting its influence on enzyme activity and cellular functions.

Key Biochemical Properties

- Enzyme Interactions : EDHP acts as a substrate for enzymes involved in phosphate metabolism. It has been shown to interact effectively with cholinesterases, impacting neurotransmitter regulation by hydrolyzing acetylcholine, which has implications for neurotoxicity studies .

- Cell Signaling : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function. It can affect sodium-phosphate cotransporters on cell membranes, which are vital for phosphate uptake and homeostasis.

Pharmaceutical Applications

The potential therapeutic applications of EDHP are being explored, particularly its role in drug formulation and development. Its ability to modulate enzyme activity suggests that it could be used in designing inhibitors targeting specific metabolic pathways associated with diseases.

Case Studies

- Cholinesterase Inhibition : Research indicates that EDHP can inhibit cholinesterase enzymes, which may lead to therapeutic strategies for conditions involving acetylcholine dysregulation .

- Drug Design : Studies have focused on using EDHP as a model compound to investigate protein-phosphate interactions, aiding in the understanding of drug-target interactions and the development of new pharmaceuticals.

Industrial Applications

In addition to its biochemical significance, EDHP is utilized in various industrial processes. It serves as a reagent in chemical synthesis and is involved in producing other phosphate esters.

Chemical Reactions

- Synthesis : EDHP can be synthesized through the reaction of ethanol with phosphoric acid under controlled conditions. This synthesis is crucial for producing high-purity compounds used in research and industry.

- Reactivity : The compound undergoes hydrolysis and esterification reactions, making it valuable for creating diverse chemical products .

Future Research Directions

Ongoing research into the biological activity of EDHP continues to reveal new insights into its mechanisms of action and interactions with biological systems. Future studies may focus on:

- Detailed kinetic studies of hydrolysis reactions under varying pH conditions to optimize its use in biochemical applications.

- Exploring its potential as a bioremediation agent due to its interactions with organophosphate pesticides.

Wirkmechanismus

The mechanism of action of ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as parathion hydrolase and cholinesterase. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the activation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Ethyldihydrogenphosphat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Monoethylphosphat: Ähnlich in der Struktur, aber mit unterschiedlicher Reaktivität und Anwendungen.

Diethylphosphat: Enthält zwei Ethylgruppen anstelle einer, was zu unterschiedlichen chemischen Eigenschaften führt.

Methyldihydrogenphosphat: Enthält eine Methylgruppe anstelle einer Ethylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Diese Verbindungen haben einige Gemeinsamkeiten in ihrer chemischen Struktur, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Reaktivität .

Biologische Aktivität

Ethyl dihydrogen phosphate (EDHP) is a monoalkyl phosphate compound with significant implications in biochemical research and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with EDHP, highlighting its mechanisms of action, interactions with biological systems, and relevant case studies.

This compound is characterized by its molecular formula and a CAS number of 1623-14-9. It can be synthesized through various phosphorylation reactions involving alcohols and phosphoric acid derivatives. Notably, the phosphorylation of alcohols can yield EDHP in improved yields when specific conditions are employed, such as the presence of strong bases like triethylamine .

EDHP exhibits notable biological activities primarily through its role as a substrate for various enzymes and its interaction with cellular signaling pathways.

- Cholinesterase Inhibition : EDHP has been identified as a weak inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmitter regulation by hydrolyzing acetylcholine . This inhibition can affect synaptic transmission and has implications for neurotoxicity studies.

- Hydrolysis Reactions : The compound catalyzes hydrolysis reactions, which are vital for understanding its reactivity in biological systems. The kinetics of hydrolysis have been studied, revealing that EDHP can participate in both acid-catalyzed and base-catalyzed reactions, indicating its potential as a reactive intermediate in biochemical processes .

Biological Activity and Toxicity

The biological activity of EDHP extends to its toxicity profile. Studies have indicated that it has an acute toxicity level (LD50) that varies depending on the administration route, with specific values reported for rat models . Furthermore, it demonstrates low biodegradability, raising concerns regarding environmental persistence and potential bioaccumulation.

Table 1: Toxicity Profile of this compound

| Parameter | Value |

|---|---|

| LD50 (rat, oral) | 1.9276 mol/kg |

| Carcinogenicity | Not classified |

| Biodegradability | Not readily biodegradable |

| hERG Inhibition | Weak inhibitor |

Case Study 1: Neurotoxicity Assessment

Research has examined the neurotoxic effects of EDHP through its inhibition of cholinesterase activity. In vitro assays demonstrated that at certain concentrations, EDHP significantly reduced acetylcholine breakdown, leading to increased synaptic levels and potential neurotoxic effects . This study underscores the importance of evaluating phosphates like EDHP in neuropharmacology.

Case Study 2: Environmental Impact

A study focused on the environmental implications of EDHP highlighted its persistence in aquatic systems due to low biodegradability. The research suggested that continuous exposure to EDHP could disrupt aquatic ecosystems by affecting microbial communities essential for nutrient cycling .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

- Enzyme Interactions : EDHP interacts with various enzymes beyond cholinesterases, including those involved in phospholipid metabolism. Its role as a substrate or inhibitor can influence metabolic pathways critical for cell function.

- Pharmacological Potential : The ability of EDHP to modulate enzyme activity suggests potential applications in drug design, particularly for developing inhibitors targeting specific metabolic pathways associated with diseases.

- Kinetic Studies : Detailed kinetic studies have shown that the hydrolysis rates of EDHP vary significantly under different pH conditions, providing insights into its stability and reactivity in physiological environments .

Eigenschaften

IUPAC Name |

ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70862718 | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1623-14-9, 67874-00-4, 78-40-0 | |

| Record name | Monoethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56.4 °C | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.